molecular formula C24H22O3 B2980041 (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one CAS No. 358343-63-2

(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B2980041
CAS No.: 358343-63-2
M. Wt: 358.437
InChI Key: DZBMIWJIJRIBEG-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C24H22O3 and its molecular weight is 358.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity and Molecular Structure Relationships

Research on similar compounds highlights the importance of structural features in determining antioxidant activities. Methoxyl (-OCH₃) and phenolic hydroxyl (-OH) groups can enhance the antioxidant activities of phenolic acids, which may relate to the electron donation ability of functional groups and the mechanisms involved in antioxidant reactions. These insights are critical for designing compounds with optimized antioxidant properties (Chen et al., 2020).

Crystal Structure and Molecular Conformation

The crystal structure and molecular conformation of chalcone derivatives have been extensively studied. For instance, the study of "2'-Hydroxy-2-methoxychalcone" and similar compounds provides insights into their molecular geometry, confirming that certain structural arrangements, such as intramolecular hydrogen bonds, significantly impact their physical properties and potential applications in material science (Wallet, Molins, & Miravitlles, 1995).

Liquid Crystalline Properties

Synthesis and characterization of compounds with specific structural motifs, like chalcones, have been explored for their liquid crystalline properties. These studies reveal the potential of such compounds in creating new materials with unique mesomorphic behavior, useful in displays and optical devices (Thaker et al., 2012).

Non-Linear Optical Properties

Investigations into the non-linear optical properties of chalcone derivatives have shown promising results. For instance, the synthesis, characterization, and theoretical studies of new chalcones reveal that these compounds exhibit significant non-linear optical responses, suggesting their utility in optical switching, modulation, and telecommunication technologies (Singh et al., 2012).

Mechanism of Action

Target of Action

The primary target of (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one, also known as hMAO-B-IN-5, is the human monoamine oxidase B (hMAO-B) . Monoamine oxidase B is an enzyme that plays a crucial role in the metabolism of neurotransmitters in the brain . It is particularly involved in the oxidative deamination of biogenic amines such as dopamine .

Mode of Action

hMAO-B-IN-5 acts as a potent, selective, and reversible inhibitor of hMAO-B . It binds to the active site of the enzyme, inhibiting its function . The inhibition of hMAO-B by hMAO-B-IN-5 is competitive, meaning it competes with the enzyme’s natural substrates for the active site . This results in a decrease in the enzyme’s activity, thereby reducing the breakdown of neurotransmitters such as dopamine .

Biochemical Pathways

By inhibiting hMAO-B, hMAO-B-IN-5 affects the metabolic pathways of neurotransmitters, particularly dopamine . Under normal conditions, hMAO-B breaks down dopamine, reducing its concentration in the brain . By inhibiting hMAO-B, hMAO-B-IN-5 prevents the breakdown of dopamine, leading to an increase in its concentration . This can have significant effects on neurological function, as dopamine is a key neurotransmitter involved in processes such as mood regulation and motor control .

Pharmacokinetics

This is crucial for its function, as it allows the compound to reach the brain and exert its effects on hMAO-B . .

Result of Action

The inhibition of hMAO-B by hMAO-B-IN-5 leads to an increase in the concentration of dopamine in the brain . This can have various effects at the molecular and cellular level, potentially leading to improved mood and motor control . It is also suggested that hMAO-B-IN-5 may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson’s disease .

Properties

IUPAC Name

(E)-1-(4-ethoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O3/c1-2-26-22-15-11-21(12-16-22)24(25)17-10-19-8-13-23(14-9-19)27-18-20-6-4-3-5-7-20/h3-17H,2,18H2,1H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBMIWJIJRIBEG-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.